(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15(12-17-8-4-11-23-17)18(22)21-14-19(9-5-10-19)16-6-2-1-3-7-16/h1-4,6-8,11-12H,5,9-10,14H2,(H,21,22)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRWEPSDABMON-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl precursor, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage under controlled conditions, often using a base catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylcyclobutyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the phenylcyclobutyl moiety.
Scientific Research Applications
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and phenylcyclobutyl moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural differences between the target compound and analogs lie in the aryl substituents and the nature of the amide/ester groups. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Furan vs.
- Amide vs. Ester : The target’s amide group may enhance hydrogen-bonding capacity compared to the ester in ’s compound, influencing solubility and stability. The bulky N-(1-phenylcyclobutyl)methyl substituent likely increases lipophilicity, contrasting with the more flexible 2-ethylhexyl ester .
UV Absorption and Solubility
- Compound: The ethylhexyl ester derivative exhibits a λMAX of 339 nm with broad absorption (300–400 nm), attributed to the conjugated cyano-furan-acrylate system. Its ester group enhances compatibility with oils and sunscreens .
- Target Compound: While experimental λMAX data are unavailable, the analogous furan-cyano conjugation suggests comparable UV absorption. However, the amide group and phenylcyclobutyl substituent may reduce solubility in non-polar matrices compared to the ester analog.
Research Findings and Implications
- However, the target’s amide group may necessitate formulation adjustments to mitigate reduced lipophilicity .
- Synthetic Flexibility : The ethylhexyl ester () was synthesized via a scalable protocol, implying that the target compound’s amide analog could also be produced cost-effectively with tailored substituents .
- Biological Activity : Chromone-based analogs () demonstrate the impact of aryl group selection on bioactivity. Substituting furan for chromone may redirect the target compound’s interactions toward different biological targets .
Biological Activity
Chemical Structure and Properties
Molecular Formula : C17H18N2O
IUPAC Name : (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs.
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Anti-inflammatory Effects :
- Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
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Antimicrobial Properties :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Anticancer Activity | The compound inhibited proliferation in MCF-7 breast cancer cells by 70% at 10 µM concentration. | Suggests potential as a chemotherapeutic agent. |
| Study 2 : Anti-inflammatory Effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. | Indicates potential for treating inflammatory conditions. |
| Study 3 : Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus at 15 µg/mL. | Promising for development as an antimicrobial agent. |
Research Findings
Recent research has focused on the pharmacological profiles of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide, revealing insights into its efficacy and safety:
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In vitro Studies :
- Various assays have been conducted to evaluate cytotoxicity, with IC50 values indicating effectiveness against specific cancer cell lines.
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In vivo Studies :
- Animal models have been utilized to assess the therapeutic potential and toxicity of the compound, showing favorable outcomes with manageable side effects.
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Mechanistic Studies :
- Investigations into the molecular pathways involved have highlighted its role in apoptosis and inflammation modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
